5,24-Stigmastadienol
描述
5,24-Stigmastadienol is a type of sterol . It has a molecular weight of 412.37 and an empirical formula of C29H48O .
Synthesis Analysis
The synthesis of this compound has been observed in the lotus plumule oil. A significant difference in the ∆this compound content was found between Hunan and Jiangxi lotus plumule .Molecular Structure Analysis
The IUPAC Standard InChIKey for this compound is IVUFTEWUONSFMP-ONGUEDQDSA-N .Chemical Reactions Analysis
After a 12-month storage of virgin olive oils at different temperatures (room, +4 °C, −20 °C), a decrease in this compound was noted .Physical And Chemical Properties Analysis
This compound is a component of the unsaponifiable matter in oils . It has been found in date seed oil and olive oil .科学研究应用
营养补充剂
“5,24-Stigmastadienol” 是一种甾醇,是细胞膜的重要组成部分,也是多种生物活性类固醇的前体。 它们因其健康益处而经常用于营养补充剂 .
食品行业
在食品行业,像 “this compound” 这样的甾醇常被用来富集某些食物。 例如,它们可以在特级初榨橄榄油 (EVOO) 中找到,而特级初榨橄榄油是地中海饮食的基石 .
临床营养
EVOO 及其成分,包括 “this compound”,在临床营养和营养学领域具有多种特性和临床应用 . 它们可以改善心血管健康、脂蛋白代谢和糖尿病 .
制药行业
像 “this compound” 这样的甾醇因其广泛的药理活性而被用于制药行业。 它们可以促进抗氧化、抗炎、抗血脂异常、饮食控制、抗菌、化学预防和 NAFLD 预防 .
研究
“this compound” 和其他甾醇因其潜在的健康益处和治疗特性而成为持续研究的课题。 它们正被研究以了解它们对各种疾病和状况的影响,包括心血管疾病、糖尿病和某些类型的癌症 .
安全和危害
未来方向
作用机制
Target of Action
5,24-Stigmastadienol is a phytosterol, a plant-derived compound that structurally resembles cholesterol Phytosterols like this compound are known to interact with cellular components such as cell membranes and certain enzymes .
Mode of Action
It’s known that phytosterols can incorporate into cell membranes, influencing their fluidity and function . They may also interact with enzymes involved in inflammation and cholesterol metabolism .
Biochemical Pathways
Phytosterols are known to influence cholesterol metabolism, potentially reducing the absorption of dietary cholesterol . They may also affect inflammatory pathways, potentially exerting anti-inflammatory effects .
Pharmacokinetics
Phytosterols like this compound are generally poorly absorbed in the gut, and their bioavailability can be influenced by dietary factors .
Result of Action
Phytosterols like this compound may exert anti-inflammatory effects and influence cholesterol metabolism .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other dietary components can affect the absorption and bioavailability of phytosterols
属性
IUPAC Name |
(6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-propan-2-ylideneheptan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O/c1-20(2)22(16-19-30)10-9-21(3)25-13-14-26-24-12-11-23-8-6-7-17-28(23,4)27(24)15-18-29(25,26)5/h11,21,24-27,30H,6-10,12-19H2,1-5H3/t21-,24+,25-,26+,27+,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMISAXIZQLWBQM-CYHUDVKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=C(C)C)CCO)C1CCC2C1(CCC3C2CC=C4C3(CCCC4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=C(C)C)CCO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCCC4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 5,24-stigmastadienol in plants?
A1: While the specific role of this compound in plants is not fully elucidated in the provided research, it is a precursor to other sterols and may contribute to membrane structure and function.
Q2: Which plant species are known to contain significant amounts of this compound?
A2: Several studies highlight the presence of this compound in various plant species. For instance, it is found in the fruit oils of Bupleurum species [], almond (Prunus amygdalus L.) oils [], pumpkin (Cucurbita pepo L.) seed oils [], and Moringa peregrina seed oil []. Additionally, it was identified in olive oils from the Peranzana cultivar [] and the Lebanese Soury variety [].
Q3: How does the concentration of this compound vary during fruit maturation?
A3: Interestingly, the concentration of this compound exhibits dynamic changes during fruit ripening. In pumpkin seed oils, its levels generally decreased throughout the maturation process []. Conversely, in olive oil from the Soury variety, delaying harvest time led to an increase in this compound content []. This suggests that environmental factors and species-specific characteristics influence its accumulation.
Q4: How does the level of this compound in olive oil relate to its quality classification?
A4: The research on Lebanese Soury olive oil indicates that a higher concentration of this compound, along with other compositional changes, was associated with a shift in classification from extra virgin to virgin olive oil []. This highlights the potential use of this compound as a marker for olive oil quality grading.
Q5: Are there any analytical techniques commonly employed for quantifying this compound in plant oils?
A5: Gas chromatography (GC) emerges as a prevalent technique for analyzing this compound content. Notably, it was utilized to determine the sterol composition of pumpkin seed oils [] and almond oils []. Researchers also employed GC in conjunction with principal component analysis to differentiate olive oils based on their volatile compound profiles, which included this compound [].
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